Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate nitrile or ester in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research has shown its potential in developing new drugs for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor in cancer therapy.
[1,2,4]Triazolo[4,3-a]pyrimidine: Used in the development of neuroprotective agents.
Uniqueness
Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific structural features and the presence of a methyl ester group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-7-10-9-5-11(7)4-6/h2-5H,1H3 |
InChI Key |
IIJHWYFOSSQHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=NN=C2C=C1 |
Origin of Product |
United States |
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